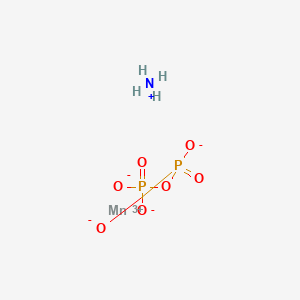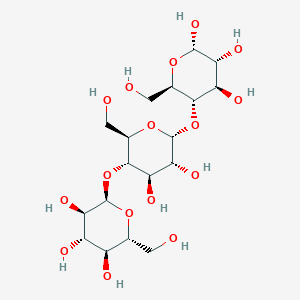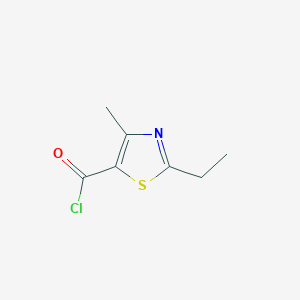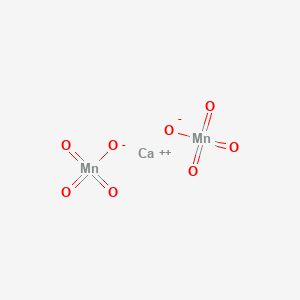
Ammonium manganese(3+) diphosphate
Overview
Description
Ammonium manganese(3+) diphosphate, also known as Manganese violet or Pigment Violet 16, is a compound with the molecular formula H7MnNO7P2 . It is used primarily as an inorganic pigment .
Synthesis Analysis
Manganese violet (MnNH4P2O7) is manufactured by heating manganese dioxide with ammonium dihydrogen phosphate and water. Phosphorous acid is added and the mixture is heated until the violet color is developed .Molecular Structure Analysis
The molecular structure of Ammonium manganese(3+) diphosphate consists of chains of cis- and trans-edge sharing MnO6 octahedra linked via P2O7 units to form layers of formula [Mn3P4O14(H2O)2]2− in the ab plane. Ammonium ions lie between the manganese-diphosphate layers .Chemical Reactions Analysis
Ammonium manganese(3+) diphosphate is non-flammable . It reacts with acids to form Mn (II) salts . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis
Ammonium manganese(3+) diphosphate has a molecular weight of 249.94 and a density of 2.7 at 20℃ . It is insoluble in water .Scientific Research Applications
Synthesis and Structural Characterization
- Layered Ammonium Manganese Diphosphate Hydrate Synthesis : A layered ammonium manganese(II) diphosphate hydrate has been synthesized, exhibiting chains of edge-sharing MnO6 octahedra linked via P2O7 units to form layers. This structure is held together by hydrogen bonding and displays Curie–Weiss behavior indicative of antiferromagnetic interactions (Chippindale et al., 2003).
Thermodynamic Functions and Kinetics
- Thermodynamics of Ammonium Manganese Phosphate Monohydrate : Ammonium manganese phosphate monohydrate decomposes in three steps: deammination, dehydration, and polycondensation. The kinetic and thermodynamic parameters of this process have been studied, offering insights into the thermal behavior of this compound (Danvirutai et al., 2010).
Environmental Applications
- Removal of Ammonium and Manganese in Water : A study on the removal of ammonium and manganese from water using a slow sand biofilter demonstrated significant reduction efficiencies. This highlights the potential of using biological methods for treating water contaminated with ammonium and manganese (Subari et al., 2018).
- Manganese Oxides for Catalytic Oxidation Removal of Ammonium : Manganese oxides have been shown to be effective in catalytically oxidizing ammonium in groundwater. The study provides insights into the mechanisms and performance of manganese oxides in water treatment applications (Cheng et al., 2017).
Electrochemical Applications
- Electrodeposition of Manganese Metal : Research on the electrodeposition of manganese metal from sulfate solutions with ammonium sulfate has been conducted. This study offers insights into optimizing conditions for producing high-quality manganese coatings, relevant for various industrial applications (Gong & Zangari, 2002).
- Manganese Oxides as Cathodes in Lithium Batteries : Manganese oxides, including those involving ammonium chloride electrolyte, have been studied for their utility as cathodes in lithium batteries. This research contributes to the development of more efficient energy storage technologies (Johnson, 2007).
Safety and Hazards
properties
IUPAC Name |
azanium;manganese(3+);phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3N.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;1H3;(H2,1,2,3)(H2,4,5,6)/q+3;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHXUPJJDHEMGX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnNO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889526 | |
| Record name | Ammonium manganese pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Diphosphoric acid, ammonium manganese(3+) salt (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ammonium manganese(3+) diphosphate | |
CAS RN |
10101-66-3 | |
| Record name | Ammonium manganese pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, ammonium manganese(3+) salt (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium manganese pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium manganese(3+) diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE VIOLET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72M48QQV8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)

![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)





